![molecular formula C19H31N3O2 B14288435 2,6-Pyridinedicarboxamide, N,N,N',N'-tetrakis(1-methylethyl)- CAS No. 125850-32-0](/img/no-structure.png)
2,6-Pyridinedicarboxamide, N,N,N',N'-tetrakis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- is a chemical compound known for its role as a tridentate ligand for transition metals such as copper and nickel . This compound is part of the pyridine-2,6-dicarboxamide family, which is notable for its applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- typically involves the reaction of pyridine-2,6-dicarboxylic acid with isopropylamine under controlled conditions . The reaction is carried out in a solvent such as dichloromethane or ethanol, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals like copper and nickel.
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) acetate or nickel(II) chloride in solvents like ethanol or water.
Substitution Reactions: Use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Coordination Complexes: Metal-ligand complexes with enhanced stability and catalytic properties.
Substituted Amides: Products with modified functional groups for further applications.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms . This coordination stabilizes the metal center and enhances its reactivity. The compound can also participate in hydrogen bonding and other non-covalent interactions, contributing to its stability and functionality in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetraisopropyl-2,6-pyridinedicarboxamide
- N,N,N’,N’-Tetramethyl-2,6-pyridinedicarboxamide
- N,N,N’,N’-Tetraethyl-2,6-pyridinedicarboxamide
Uniqueness
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetrakis(1-methylethyl)- is unique due to its specific steric and electronic properties conferred by the isopropyl groups. These properties enhance its ability to form stable complexes with transition metals and make it a valuable ligand in coordination chemistry .
Eigenschaften
125850-32-0 | |
Molekularformel |
C19H31N3O2 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-N,2-N,6-N,6-N-tetra(propan-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H31N3O2/c1-12(2)21(13(3)4)18(23)16-10-9-11-17(20-16)19(24)22(14(5)6)15(7)8/h9-15H,1-8H3 |
InChI-Schlüssel |
BVDRUBSTHBFCEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=NC(=CC=C1)C(=O)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.